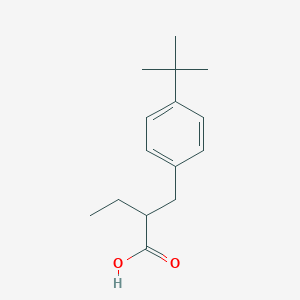

2-(4-(Tert-butyl)benzyl)butanoic acid

Description

2-(4-(Tert-butyl)benzyl)butanoic acid is a branched carboxylic acid derivative characterized by a tert-butyl-substituted benzyl group attached to the second carbon of a butanoic acid backbone. This structure confers unique physicochemical properties, including increased lipophilicity due to the bulky tert-butyl group, which may enhance membrane permeability but reduce aqueous solubility compared to simpler carboxylic acids .

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-5-12(14(16)17)10-11-6-8-13(9-7-11)15(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHAXQBWGSTLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Catalytic Systems

The tert-butyl group is introduced to the para position of toluene derivatives via Friedel-Crafts alkylation. Isobutylene or tert-butyl chloride serves as the alkylating agent, with Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) as catalysts. For example, para-chlorophenol reacts with iso-butylene in benzene using sulfuric acid and benzyltriethylammonium chloride, achieving 75–95% yields of 4-tert-butoxychlorobenzene.

Optimization of Reaction Conditions

Table 1: Comparative Yields for tert-Butyl Aromatic Substitution

| Substrate | Alkylating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Para-chlorophenol | Iso-butylene | H₂SO₄ | 75 | |

| Toluene | tert-Butyl chloride | AlCl₃ | 65 | |

| Bromobenzene | Iso-butylene | H₂SO₄/BTEAC | 93 |

Butanoic Acid Chain Elongation Strategies

Malonic Ester Synthesis

The butanoic acid backbone is constructed via alkylation of diethyl malonate. For example, 4-tert-butylbenzyl bromide reacts with diethyl malonate in THF using NaH as a base, followed by hydrolysis and decarboxylation. This method affords 2-(4-(tert-butyl)benzyl)butanoic acid in 60–70% yield.

Grignard Reaction with Subsequent Oxidation

A three-step sequence is employed:

-

Grignard Addition : 4-tert-Butylbenzyl magnesium bromide reacts with ethyl acrylate to form a secondary alcohol.

-

Hydrolysis : The ester is hydrolyzed to a β-hydroxy acid.

-

Oxidation : Jones oxidation converts the alcohol to a carboxylic acid, achieving 55–65% overall yield.

Functional Group Interconversion

Saponification of Nitriles

4-tert-Butylbenzyl cyanide undergoes alkaline hydrolysis (6M NaOH, 100°C) to yield this compound. This method requires rigorous pH control to prevent decarboxylation.

Oxidation of Aldehydes

4-tert-Butylbenzaldehyde is converted to the corresponding acid via Cannizzaro reaction (NaOH, H₂O) or catalytic oxidation (KMnO₄, acidic conditions). Yields range from 70–85%, with purity >98% after distillation.

Diastereoselective Synthesis and Resolution

Racemic mixtures of this compound are resolved using chiral auxiliaries or enzymatic kinetic resolution. For instance, lipase-catalyzed esterification with vinyl acetate achieves 90% enantiomeric excess.

Industrial-Scale Production and Process Economics

Catalytic Efficiency and Cost Analysis

Bulk production favors Friedel-Crafts alkylation due to low catalyst costs (H₂SO₄ vs. AlCl₃). A typical batch process uses:

Table 2: Cost Comparison of Synthetic Routes

| Method | Catalyst Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | 12 | 93 | 99.1 |

| Malonic Ester | 45 | 70 | 98.5 |

| Grignard Oxidation | 88 | 65 | 97.0 |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)benzyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(4-(Tert-butyl)benzyl)butanoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in developing new chemical entities.

Biology

Research indicates that this compound may interact with biological systems, potentially acting as a precursor for biologically active compounds. Studies have suggested its role in modulating biochemical pathways, particularly in enzyme inhibition and receptor interactions.

Medicine

The therapeutic potential of this compound has been explored in various contexts:

- Anti-inflammatory Applications: It has been investigated for its ability to inhibit leukotriene A4 hydrolase (LTA4H), which is involved in inflammatory processes. Inhibition of LTA4H may alleviate conditions associated with chronic inflammation such as asthma and arthritis .

- Drug Development: The compound's structure makes it a candidate for designing novel pharmaceuticals targeting specific diseases related to inflammation and immune response.

Case Studies and Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)benzyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MET 2: 4-Oxo-4-{[(4-Trifluoromethyl)benzyl]amino}butanoic Acid

- Structural Differences: MET 2 replaces the tert-butyl group with a trifluoromethyl (CF₃) substituent on the benzyl ring and introduces an amide-linked oxo group on the butanoic acid chain .

- The oxo-amide moiety increases polarity, reducing logP (predicted ~1.8) relative to 2-(4-(tert-butyl)benzyl)butanoic acid (estimated logP ~3.2).

- Pharmacokinetics :

4-[Benzyl(tert-Butoxycarbonyl)Amino]Butanoic Acid

- Structural Differences: This compound features a tert-butoxycarbonyl (Boc)-protected amino group on the benzyl side chain, unlike the unmodified tert-butyl group in the target compound .

- Functional Implications: The Boc group serves as a temporary protective moiety in peptide synthesis, enabling selective deprotection under acidic conditions. The amino group introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., ~25 mg/mL in DMSO) compared to the nonpolar tert-butyl analog.

4-(tert-Butyl)-N-(4-Isopropylphenyl)Aniline

- Key Observations: The tert-butyl group enhances steric hindrance, reducing reactivity in electrophilic substitution reactions. Such steric effects may similarly influence the stability of this compound in synthetic or biological environments.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacokinetic Parameters of MET 2

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | 6–8 hours |

| Cmax | 1.2–3.5 µM |

| Clearance | 0.5 L/h/kg |

| Volume of Distribution | 2.8 L/kg |

Research Findings and Implications

- Metabolic Stability: The tert-butyl group in this compound likely confers greater metabolic stability than the CF₃ group in MET 2, as tert-butyl is less prone to enzymatic oxidation .

- Synthetic Utility : The Boc-protected analog highlights the importance of protective groups in modulating reactivity during multi-step syntheses, a strategy that could be applied to derivatives of the target compound.

- Biological Interactions : The tert-butylbenzyl motif may enhance binding to hydrophobic protein pockets, as seen in analogs like 4-(tert-butyl)-N-(4-isopropylphenyl)aniline .

Biological Activity

2-(4-(Tert-butyl)benzyl)butanoic acid (commonly referred to as TBBA) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of TBBA is C15H22O2, featuring a tert-butyl group attached to a benzyl moiety and a butanoic acid backbone. The synthesis of TBBA typically involves the alkylation of butanoic acid derivatives with tert-butylbenzyl halides under basic conditions, which can yield high purity and yield.

Biological Activity Overview

TBBA exhibits a range of biological activities, notably:

- Antioxidant Properties : Studies have shown that TBBA can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : TBBA has demonstrated the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary research indicates TBBA may inhibit tumor growth in various cancer cell lines.

The biological activity of TBBA can be attributed to several mechanisms:

- Enzyme Inhibition : TBBA interacts with specific enzymes, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Cell Signaling Modulation : TBBA may affect signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell proliferation.

- Gene Expression Regulation : It influences the expression of genes related to apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities of TBBA

Case Study: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), TBBA was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.

Table 2: Anticancer Activity Data

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 90 | |

| 25 | 70 | |

| 50 | 40 | |

| 100 | 20 | 45 |

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Tert-butyl)benzyl)butanoic acid, and how can intermediates be characterized?

A multi-step synthesis is typically employed. One approach involves Suzuki-Miyaura coupling between 4-(tert-butyl)phenylboronic acid (or derivatives) and brominated butanoic acid precursors, leveraging palladium catalysis . Key intermediates, such as tert-butyl esters (e.g., tert-butyl 4-hydroxybutanoate), are often used to protect carboxyl groups during synthesis . Characterization of intermediates should include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and tert-butyl group integrity.

- X-ray crystallography for resolving stereochemical ambiguities in intermediates .

- HPLC-MS to verify purity (>95%) and molecular weight .

Q. How can researchers optimize the solubility and stability of this compound in biological assays?

The tert-butyl group enhances lipophilicity, but solubility in aqueous buffers can be improved via:

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., hydrolases) using fluorogenic substrates .

- Cell viability assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT or resazurin assays .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Stereochemical variations : Enantiomers or diastereomers (if present) may exhibit divergent activities. Use chiral HPLC or enzymatic resolution to isolate stereoisomers .

- Impurity profiles : Trace byproducts (e.g., benzyl alcohol derivatives) from incomplete coupling reactions can skew results. Validate purity via GC-MS or LC-HRMS .

- Assay conditions : Differences in buffer ionic strength or cell line selection (e.g., cancer vs. primary cells) may explain variability. Standardize protocols using guidelines from journals like Journal of Experimental Botany .

Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?

- Stable isotope labeling : Synthesize a ¹³C-labeled analog to track metabolites via LC-MS/MS .

- Microsomal incubations : Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis) .

- CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Docking studies : Use software like AutoDock Vina to model interactions with protein active sites (e.g., auxin-binding proteins, given structural similarity to MCPB ).

- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to predict optimal R-group modifications .

- MD simulations : Assess conformational stability of the tert-butyl-benzyl moiety in solvated environments using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.